molecular formula C11H22Cl2N2O2 B2929844 3-(4-(2-Methylallyl)piperazin-1-yl)propanoic acid dihydrochloride CAS No. 1179376-37-4

3-(4-(2-Methylallyl)piperazin-1-yl)propanoic acid dihydrochloride

Cat. No.: B2929844
CAS No.: 1179376-37-4
M. Wt: 285.21
InChI Key: USPBDAMIQCFUSU-UHFFFAOYSA-N
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Description

The compound “3-(4-(2-Methylallyl)piperazin-1-yl)propanoic acid dihydrochloride” is a derivative of piperazine, which is a common moiety in many pharmaceutical drugs. Piperazine rings can interact with biological targets through their nitrogen atoms, making them useful in drug design .


Molecular Structure Analysis

The compound contains a piperazine ring, which is a six-membered ring containing two nitrogen atoms. It also has a propanoic acid moiety and a 2-methylallyl group attached to the piperazine ring .


Chemical Reactions Analysis

Piperazine derivatives can undergo a variety of chemical reactions, including alkylation, acylation, and various substitution reactions . The propanoic acid moiety could potentially undergo reactions typical of carboxylic acids, such as esterification .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its specific structure. Factors that could influence its properties include the presence of polar groups (such as the propanoic acid moiety), the overall size and shape of the molecule, and the presence of any chiral centers .

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Piperazine derivatives are found in a variety of drugs with different targets, so without more specific information, it’s difficult to predict the mechanism of action .

Safety and Hazards

The safety and hazards associated with the compound would depend on its specific structure and properties. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The future directions for research on this compound would likely depend on its biological activity. If it shows promising activity against a particular target, it could be further optimized and studied as a potential drug candidate .

Properties

IUPAC Name

3-[4-(2-methylprop-2-enyl)piperazin-1-yl]propanoic acid;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2.2ClH/c1-10(2)9-13-7-5-12(6-8-13)4-3-11(14)15;;/h1,3-9H2,2H3,(H,14,15);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USPBDAMIQCFUSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CN1CCN(CC1)CCC(=O)O.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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